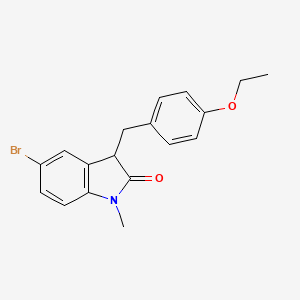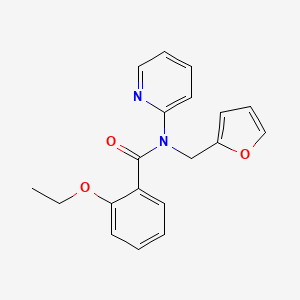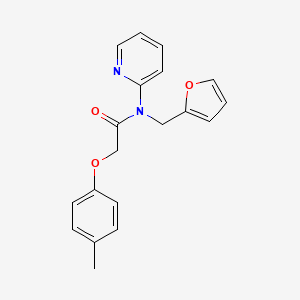![molecular formula C23H24N2O2 B11362134 4-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11362134.png)
4-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core with methoxy, pyridinyl, and isopropylbenzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminopyridine to yield 4-methoxy-N-(pyridin-2-yl)benzamide.
Introduction of the Isopropylbenzyl Group: The next step involves the alkylation of the benzamide with 4-(propan-2-yl)benzyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: 4-hydroxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide.
Reduction: 4-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(pyridin-2-yl)benzamide: Lacks the isopropylbenzyl group.
N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide: Lacks the methoxy group.
4-methoxy-N-(pyridin-2-yl)benzylamine: Lacks the benzamide core.
Uniqueness
4-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H24N2O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-methoxy-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H24N2O2/c1-17(2)19-9-7-18(8-10-19)16-25(22-6-4-5-15-24-22)23(26)20-11-13-21(27-3)14-12-20/h4-15,17H,16H2,1-3H3 |
InChI Key |
YLBPWTSEUKYLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-methoxyphenoxy)ethyl]-2,5,6-trimethyl-1H-benzimidazole](/img/structure/B11362053.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B11362056.png)
![N-[4-(acetylamino)phenyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11362061.png)
![N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11362063.png)

![4-fluoro-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11362076.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11362082.png)
![N-(3-chloro-4-methylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11362088.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11362098.png)

![5-(4-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11362110.png)
![4-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11362116.png)
![N-{4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11362121.png)

